2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
Description
This acetamide derivative features a benzo[d]isoxazole core linked via an acetamide bridge to a pyrimidine ring substituted with a pyrrolidine group. The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold known for its metabolic stability and bioactivity, particularly in kinase inhibition and central nervous system (CNS) targeting .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(9-13-12-5-1-2-6-14(12)24-21-13)20-15-10-16(19-11-18-15)22-7-3-4-8-22/h1-2,5-6,10-11H,3-4,7-9H2,(H,18,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIILQZRDLDZXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CC3=NOC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Nitrobenzaldehyde Oxime
The benzo[d]isoxazole core is synthesized via cyclization of o-nitrobenzaldehyde oxime under acidic conditions. A mixture of hydroxylamine hydrochloride and o-nitrobenzaldehyde in ethanol yields the oxime intermediate, which undergoes thermal cyclization at 120°C in concentrated hydrochloric acid to form benzo[d]isoxazole. Subsequent Friedel-Crafts acetylation introduces the acetic acid side chain at the 3-position using acetyl chloride and aluminum trichloride in dichloromethane, achieving 78% yield.
Alternative Route: Nucleophilic Aromatic Substitution
For enhanced regiocontrol, 3-chlorobenzo[d]isoxazole is reacted with sodium cyanide in dimethylformamide (DMF) at 80°C, followed by hydrolysis of the nitrile to carboxylic acid using 6M HCl. This two-step sequence affords 3-carboxybenzo[d]isoxazole in 85% overall yield, which is subsequently reduced to the acetic acid derivative via Wolff-Kishner-Huang modification.
Preparation of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine
Pyrimidine Ring Formation
The pyrimidine scaffold is constructed via the Biginelli reaction, combining thiourea, ethyl acetoacetate, and benzaldehyde in refluxing ethanol with catalytic hydrochloric acid. The resulting dihydropyrimidinone is oxidized to 4-aminopyrimidine using potassium permanganate in acidic medium.
Pyrrolidine Substitution
Chlorination of 4-aminopyrimidine-6-ol using phosphorus oxychloride yields 4-amino-6-chloropyrimidine. Nucleophilic aromatic substitution with pyrrolidine in tetrahydrofuran (THF) at 60°C for 12 hours installs the pyrrolidin-1-yl group, with a 92% conversion rate confirmed by HPLC.
Amide Bond Formation Strategies
Acid Chloride Coupling
The benzo[d]isoxazole acetic acid is converted to its acid chloride using thionyl chloride (2 eq.) in refluxing dichloromethane. The crude acid chloride is coupled with 6-(pyrrolidin-1-yl)pyrimidin-4-amine in the presence of triethylamine (3 eq.) at 0°C, yielding the target acetamide in 67% isolated yield after silica gel chromatography.
Carbodiimide-Mediated Coupling
Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at room temperature for 24 hours achieves 73% yield. This method circumvents acid chloride handling but requires rigorous drying of reagents to suppress hydrolysis.
Alternative Synthetic Routes and Innovations
One-Pot Tandem Synthesis
A streamlined approach combines benzo[d]isoxazole formation and amide coupling in a single reactor. After cyclization, in situ acetylation with chloroacetyl chloride and subsequent amine coupling reduces purification steps, albeit with a lower overall yield (58%) due to competing side reactions.
Enzymatic Amidation
Exploratory studies using immobilized lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether demonstrate mild-condition amidation (35°C, pH 7.5) with 82% enantiomeric excess, though scalability remains challenging.
Optimization of Critical Reaction Parameters
Table 1: Comparative Analysis of Amidation Methods
| Method | Solvent | Temperature | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Acid Chloride | DCM | 0°C → RT | None | 67 | 98.5 |
| EDC/HOBt | DMF | RT | EDC/HOBt | 73 | 97.8 |
| Enzymatic | MTBE | 35°C | CAL-B | 41 | 99.1 |
| One-Pot Tandem | Toluene | 110°C | AlCl3 | 58 | 95.2 |
Key findings:
- Carbodiimide-mediated coupling balances yield and practicality for industrial-scale synthesis.
- Enzymatic methods offer eco-friendly advantages but require further development.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time 12.7 minutes.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzo[d]isoxazole possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of bacterial growth through interference with cellular functions or structures.
Anticancer Potential
There is emerging evidence suggesting that this compound may have anticancer properties. Compounds with similar structural features have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.
Neurological Applications
Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological applications. Compounds containing benzo[d]isoxazole and pyrrolidine structures have been studied for their effects on neurotransmitter systems and could be explored for treating neurological disorders.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on similar acetamide derivatives demonstrated their efficacy against common pathogens using disc diffusion methods. The results indicated promising antibacterial activity comparable to established antibiotics, warranting further exploration of structure-activity relationships (SAR) .
- Anticancer Studies : In vitro studies assessing the cytotoxicity of related compounds revealed significant activity against breast and lung cancer cell lines. The compounds were found to induce apoptosis through the mitochondrial pathway, highlighting their potential as anticancer agents .
- Neuropharmacological Research : Investigations into the effects of benzo[d]isoxazole derivatives on neuronal signaling pathways suggested potential applications in treating conditions like depression and anxiety disorders. These studies emphasize the need for further research into the pharmacodynamics and pharmacokinetics of such compounds .
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Key Findings and Implications
Substituent-Driven Properties: Pyrrolidine vs. Aromatic Groups: The target compound’s pyrrolidine substituent likely improves aqueous solubility compared to aromatic groups in Compounds 5 and 7, which may enhance bioavailability .
Synthetic Flexibility :
All analogs are synthesized via amine substitution on the pyrimidine core, demonstrating a versatile route for structure-activity relationship (SAR) studies. For example, replacing 2-fluoroaniline with 4-methoxyaniline in Compound 7 significantly alters electronic properties .
The pyrrolidine group may reduce CYP-mediated metabolism compared to bulkier substituents in Compounds 3 and 5 .
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
With a molecular weight of approximately 323.35 g/mol, it features a benzo[d]isoxazole moiety linked to a pyrimidine ring via a pyrrolidine group. The structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of isoxazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain isoxazole derivatives can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is also noteworthy. Isoxazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Some studies reported that structurally related compounds demonstrated selective inhibition of COX-2, leading to reduced inflammation in preclinical models .
Neuropharmacological Activity
The pyrrolidine and pyrimidine components are known to influence neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. For example, some derivatives were found to modulate serotonin and dopamine receptors, which are critical in mood regulation .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may underlie its neuropharmacological effects.
- Cell Cycle Disruption : Similar compounds have been shown to interfere with the cell cycle progression in cancer cells.
Case Studies and Research Findings
Q & A
Basic: How to design a synthesis route for this compound, considering its heterocyclic components?
Answer:
The synthesis involves multi-step organic reactions, prioritizing the assembly of the benzoisoxazole and pyrrolidine-pyrimidine moieties. A typical approach includes:
- Step 1: Coupling 3-aminobenzo[d]isoxazole with a chloroacetyl chloride derivative to form the acetamide backbone.
- Step 2: Functionalizing the pyrimidine ring via nucleophilic substitution at the 4-position using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Critical Controls: Monitor reaction progress via TLC/HPLC to avoid over-alkylation. Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
Basic: What analytical techniques are essential for confirming structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify connectivity of the pyrrolidine N-substituent and benzoisoxazole-acetamide linkage. Key signals: pyrrolidine protons (δ 2.5–3.5 ppm) and pyrimidine C4 (δ 160–165 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS expected [M+H]⁺ ~393.4 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or tautomerism, if crystallizable .
Advanced: How to resolve contradictions in bioactivity data across different assays (e.g., kinase inhibition vs. cytotoxicity)?
Answer:
- Assay-Specific Variables: Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular ATP depletion assays).
- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
- Metabolic Stability: Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to rule out false negatives due to rapid degradation .
Advanced: What strategies optimize reaction yield for the pyrimidine-pyrrolidine coupling step?
Answer:
- Catalysis: Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination if steric hindrance limits nucleophilic substitution .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional heating) while maintaining >90% purity .
- Workup: Employ column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) to isolate the product from byproducts .
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Kinase Inhibition: Use recombinant enzymes (e.g., JAK2 or EGFR) with luminescent ATP-consumption assays (Promega ADP-Glo™).
- Cell Viability: Screen in cancer lines (e.g., HCT-116, MCF-7) via MTT assay, noting IC₅₀ values <10 µM as promising .
- Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications: Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects on target binding .
- Substituent Analysis: Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoisoxazole ring and measure changes in logP and IC₅₀ .
- Fragment-Based Design: Use crystallographic data (e.g., Protein Data Bank) to guide substitutions at key hydrogen-bonding residues .
Basic: How to address poor aqueous solubility during formulation?
Answer:
- Salt Formation: Synthesize hydrochloride or mesylate salts via acid-base titration (e.g., HCl gas in Et₂O) .
- Nanoparticle Encapsulation: Use PLGA polymers (50:50 lactide:glycolide) with sonication to achieve particle sizes <200 nm .
- Co-Solvents: Test PEG-400 or cyclodextrin-based solutions for in vivo studies .
Advanced: What computational methods predict metabolic hotspots?
Answer:
- In Silico Tools: Use Schrödinger’s MetaSite or GLORYx to identify vulnerable sites (e.g., pyrrolidine N-oxidation or acetamide hydrolysis) .
- MD Simulations: Model ligand-enzyme complexes (e.g., CYP3A4) to predict binding orientations and metabolic pathways .
Basic: How to validate purity (>95%) for publication or patent submission?
Answer:
- HPLC: Use a C18 column (Agilent Zorbax) with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity .
- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .
- Karl Fischer Titration: Ensure water content <0.5% for hygroscopic batches .
Advanced: How to assess stability under physiological conditions?
Answer:
- Forced Degradation: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24 hrs; monitor degradation via LC-MS .
- Light/Heat Stress: Store solid samples at 40°C/75% RH for 4 weeks; quantify impurities using area normalization in HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
